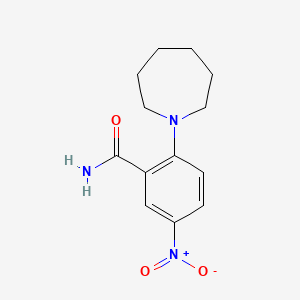
2-(azepan-1-yl)-5-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(azepan-1-yl)-5-nitrobenzamide: is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a hexahydro-1H-azepin-1-yl group and a nitro group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(azepan-1-yl)-5-nitrobenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Hexahydro-1H-azepin-1-yl Group: This step involves the nucleophilic substitution of the benzamide core with hexahydro-1H-azepin-1-ylamine.
Nitration: The final step is the nitration of the benzamide derivative to introduce the nitro group at the 5-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of benzoyl chloride and hexahydro-1H-azepin-1-ylamine.
Continuous Flow Reactors: Utilization of continuous flow reactors for efficient and controlled nitration reactions.
Purification: Purification of the final product through crystallization or chromatography techniques to achieve high purity.
化学反応の分析
Types of Reactions:
Oxidation: The nitro group in 2-(azepan-1-yl)-5-nitrobenzamide can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivative.
Substitution: The benzamide core can undergo electrophilic substitution reactions, particularly at the ortho and para positions relative to the amide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Reduction Product: 2-(hexahydro-1H-azepin-1-yl)-5-aminobenzamide.
Substitution Products: Various halogenated derivatives depending on the electrophilic reagent used.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial properties.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
- Evaluated for its activity against specific disease targets.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel polymers and coatings.
作用機序
The mechanism of action of 2-(azepan-1-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hexahydro-1H-azepin-1-yl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to the desired biological effects.
類似化合物との比較
- Benzamide, 2-(hexahydro-1H-azepin-1-yl)-4-nitro-
- Benzamide, 2-(hexahydro-1H-azepin-1-yl)-3-nitro-
- Benzamide, 2-(hexahydro-1H-azepin-1-yl)-5-chloro-
Comparison:
- 2-(azepan-1-yl)-5-nitrobenzamide is unique due to the position of the nitro group, which influences its reactivity and biological activity.
- The presence of the hexahydro-1H-azepin-1-yl group in all similar compounds provides a common structural motif, but the position and nature of other substituents (e.g., nitro, chloro) significantly affect their chemical and biological properties.
特性
CAS番号 |
143675-94-9 |
|---|---|
分子式 |
C13H17N3O3 |
分子量 |
263.29 g/mol |
IUPAC名 |
2-(azepan-1-yl)-5-nitrobenzamide |
InChI |
InChI=1S/C13H17N3O3/c14-13(17)11-9-10(16(18)19)5-6-12(11)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2,(H2,14,17) |
InChIキー |
OMFFXESCTUPWJZ-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N |
正規SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















